molecular formula C26H55NO4 B12678407 Einecs 282-050-5 CAS No. 84083-02-3

Einecs 282-050-5

Cat. No.: B12678407
CAS No.: 84083-02-3
M. Wt: 445.7 g/mol
InChI Key: OOBYKZQUBZATHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosanoic acid, compound with 2,2’-iminodiethanol, typically involves the reaction of docosanoic acid with 2,2’-iminodiethanol under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where docosanoic acid and 2,2’-iminodiethanol are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred continuously to ensure complete reaction. The product is subsequently purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Docosanoic acid, compound with 2,2’-iminodiethanol, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Docosanoic acid, compound with 2,2’-iminodiethanol, has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the formulation of various industrial products, such as lubricants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of docosanoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Docosanoic acid: A long-chain fatty acid with similar chemical properties.

    2,2’-Iminodiethanol: An organic compound with two hydroxyl groups and an amine group.

Uniqueness

Docosanoic acid, compound with 2,2’-iminodiethanol, is unique due to its combination of a long-chain fatty acid and an amine-containing diol. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in research and industry.

Properties

CAS No.

84083-02-3

Molecular Formula

C26H55NO4

Molecular Weight

445.7 g/mol

IUPAC Name

docosanoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C22H44O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;6-3-1-5-2-4-7/h2-21H2,1H3,(H,23,24);5-7H,1-4H2

InChI Key

OOBYKZQUBZATHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO

Origin of Product

United States

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